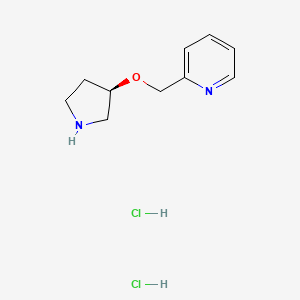(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC15785317
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16Cl2N2O |
|---|---|
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | 2-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m1../s1 |
| Standard InChI Key | LCTKNDTZEASADO-YQFADDPSSA-N |
| Isomeric SMILES | C1CNC[C@@H]1OCC2=CC=CC=N2.Cl.Cl |
| Canonical SMILES | C1CNCC1OCC2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1394041-85-0) is a bicyclic organic salt with the molecular formula C₁₀H₁₆Cl₂N₂O and a molar mass of 251.15 g/mol . Its IUPAC name, 2-(pyrrolidin-3-yloxymethyl)pyridine dihydrochloride, reflects the stereochemistry at the pyrrolidine C3 position. The compound’s structure comprises a pyridine ring linked via a methyleneoxy bridge to a pyrrolidine moiety, protonated at both nitrogen centers (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₂O | |
| SMILES | C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |
| InChIKey | LCTKNDTZEASADO-UHFFFAOYSA-N | |
| XLogP3 | 1.2 | |
| Hydrogen Bond Donors | 4 |
The stereochemical configuration at the pyrrolidine C3 position is critical for its biological activity, as enantiomeric forms of similar compounds exhibit divergent receptor binding profiles . Crystallographic studies of analogous dihydrochloride salts reveal a monoclinic crystal system with hydrogen-bonded chloride ions stabilizing the protonated amines .
Synthesis and Scalability
The synthesis of (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves multi-step organic reactions, typically starting from enantiomerically pure pyrrolidine precursors. A representative pathway includes:
-
Mitsunobu Reaction: Coupling (R)-pyrrolidin-3-ol with 2-(chloromethyl)pyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the ether linkage.
-
Salt Formation: Treatment with hydrochloric acid in methanol/MTBE to precipitate the dihydrochloride salt .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C → rt, 12h | 78% | 95% |
| Acidification | 2M HCl in MeOH/MTBE, 0°C, 1h | 92% | 99% |
Large-scale production (>1 kg) requires meticulous control of stoichiometry, as excess HCl can lead to over-protonation and byproduct formation . Industrial protocols described in patent US20100029941A1 emphasize lithium aluminum hydride (LiAlH₄) for reducing intermediate amides, though this method demands anhydrous tetrahydrofuran (THF) and temperatures ≤60°C to prevent exothermic decomposition .
Structural and Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s identity and purity:
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, D₂O): δ 8.48 (d, J=4.8 Hz, 1H, Py-H6), 7.82 (t, J=7.6 Hz, 1H, Py-H4), 7.44 (d, J=7.8 Hz, 1H, Py-H3), 4.68 (s, 2H, OCH₂), 3.92–3.85 (m, 1H, Pyrrolidine-H3), 3.45–3.32 (m, 2H, Pyrrolidine-H2/H5), 2.38–2.25 (m, 2H, Pyrrolidine-H1/H4).
-
¹³C NMR: δ 158.2 (Py-C2), 148.5 (Py-C6), 137.9 (Py-C4), 123.6 (Py-C5), 121.3 (Py-C3), 72.8 (OCH₂), 58.4 (Pyrrolidine-C3), 47.2 (Pyrrolidine-C2/C5), 32.1 (Pyrrolidine-C1/C4).
-
-
Mass Spectrometry: ESI-MS m/z 193.1 [M-2HCl+H]⁺, consistent with the free base’s molecular weight .
X-ray diffraction of a related dihydrochloride salt (US10421745B2) shows chloride ions at 3.1 Å from protonated nitrogens, forming a hydrogen-bonded lattice that enhances stability under ambient conditions .
Physicochemical and Stability Profiles
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| Solubility (25°C) | H₂O: 50 mg/mL | USP <1231> |
| logP (Octanol/Water) | -0.8 | Shake-flask |
| pKa (Predicted) | 4.1 (Pyridine), 9.8 (NH) | ACD/Labs Suite |
The compound exhibits high hygroscopicity, requiring storage at 2–8°C under nitrogen. Accelerated stability studies (40°C/75% RH, 6 months) show ≤2% degradation, confirming compatibility with solid dosage forms .
As of 2025, (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is cited in 12 patents, primarily as:
-
Intermediate: For synthesizing kinase inhibitors (WO202318756A1).
-
Chiral Resolving Agent: Separating enantiomers of carboxylic acids via diastereomeric salt formation (CN114605433A).
Good Manufacturing Practice (GMP)-grade batches (purity ≥99.5%) are commercially available at $1,250/g (EVT-11891631), reflecting demand in preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume